molecular formula C18H15FN2O3S2 B2377725 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-85-4

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2377725
CAS No.: 919848-85-4
M. Wt: 390.45
InChI Key: FZTGCXZJDKXSRI-UHFFFAOYSA-N
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Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-fluorophenyl-substituted thiazole ring and a 4-(methylsulfonyl)phenyl acetamide moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological targets. The molecular weight is calculated as 405.44 g/mol (C₁₈H₁₆FN₃O₃S₂), with a polar sulfonyl group likely contributing to moderate solubility in polar solvents.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-26(23,24)15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-25-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTGCXZJDKXSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule comprises two primary components:

  • 2-(4-(Methylsulfonyl)phenyl)acetic acid (arylacetic acid backbone with a sulfonyl group).
  • 4-(4-Fluorophenyl)thiazol-2-amine (thiazole ring substituted with a fluorophenyl group).

Retrosynthetic disconnection suggests two viable routes:

  • Route A : Coupling preformed 2-(4-(methylsulfonyl)phenyl)acetyl chloride with 4-(4-fluorophenyl)thiazol-2-amine.
  • Route B : Sequential construction of the thiazole ring on a preassembled acetamide intermediate.

Route A was prioritized due to higher modularity and compatibility with established amide bond-forming protocols.

Synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

Sulfonation and Oxidation of Toluene Derivative

Starting with 4-methylthiotoluene , sulfonation was achieved via radical-mediated reaction with sodium persulfate (Na₂S₂O₈) in aqueous acetic acid (80°C, 12 hr), yielding 4-(methylsulfonyl)toluene (89% yield). Subsequent bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux) produced 2-bromo-1-(4-(methylsulfonyl)phenyl)ethane , which was hydrolyzed to the acetic acid derivative using KCN followed by acidic workup (H₂SO₄, H₂O, 70°C).

Table 1: Optimization of Sulfonation Conditions
Entry Oxidizing Agent Temp (°C) Time (hr) Yield (%)
1 Na₂S₂O₈ 80 12 89
2 H₂O₂/Fe³⁺ 60 24 72
3 KMnO₄ 100 6 68

Synthesis of 4-(4-Fluorophenyl)thiazol-2-amine

Hantzsch Thiazole Cyclization

A modified Hantzsch protocol was employed:

  • Thiourea Formation : 4-Fluoroaniline reacted with ammonium thiocyanate (NH₄SCN) in HCl/EtOH (reflux, 4 hr) to yield 1-(4-fluorophenyl)thiourea (92% purity by HPLC).
  • Cyclization : The thiourea was treated with 2-bromo-1-(4-fluorophenyl)ethan-1-one in dimethylformamide (DMF) at 80°C for 6 hr, forming the thiazole ring via nucleophilic substitution and cyclocondensation.
Key Spectral Data:
  • ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.24 (d, J = 8.5 Hz, 2H, Ar-H), 6.96 (s, 1H, NH₂).
  • HRMS (ESI+) : m/z calcd. for C₉H₆FN₂S [M+H]⁺ 193.0342; found 193.0345.

Amide Coupling and Final Product Isolation

Acyl Chloride Formation

2-(4-(Methylsulfonyl)phenyl)acetic acid was treated with thionyl chloride (SOCl₂, 2 eq) in anhydrous dichloromethane (DCM) under N₂ at 40°C for 3 hr. Excess SOCl₂ was removed in vacuo to yield the acyl chloride as a pale-yellow oil (quantitative conversion by TLC).

Nucleophilic Acylation

The acyl chloride was added dropwise to a solution of 4-(4-fluorophenyl)thiazol-2-amine (1.05 eq) and triethylamine (TEA, 2 eq) in dry toluene at 0°C. The mixture was warmed to 25°C and stirred for 12 hr. After aqueous workup (1M HCl, NaHCO₃), the organic layer was dried (MgSO₄) and concentrated. Crude product was purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the title compound as a white solid (78% yield).

Table 2: Solvent Screening for Amide Coupling
Entry Solvent Base Temp (°C) Yield (%)
1 Toluene TEA 25 78
2 DCM Pyridine 25 65
3 THF DIPEA 40 71

Analytical Characterization

Spectroscopic Confirmation

  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 169.8 (C=O), 161.1 (Ar-C-F), 141.0 (thiazole C-2), 135.1 (sulfonyl Ar-C), 128.4 (thiazole C-4), 119.6 (Ar-C), 44.2 (CH₂CO).
  • FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) showed ≥98% purity (tᵣ = 6.72 min).

Discussion of Synthetic Challenges

  • Sulfone Stability : The methylsulfonyl group necessitated mild acidic conditions during hydrolysis to prevent desulfonation.
  • Thiazole Reactivity : Electron-withdrawing fluorophenyl substituents reduced the nucleophilicity of the thiazole amine, requiring activated acylating agents.
  • Byproduct Formation : Competing N-acylation at the thiazole C-4 position was mitigated by steric hindrance from the fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives from the evidence:

Compound Name Substituents (Thiazole/Acetamide) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Target : N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide 4-(4-Fluorophenyl)thiazole; 4-(methylsulfonyl)phenyl Not reported 405.44 Sulfonyl, Fluorophenyl -
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) p-Tolyl thiazole; 4-fluorophenylpiperazine 269–270 410.51 Piperazine, Fluorophenyl
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-Methoxyphenyl thiazole; phenylpiperazine 281–282 408.52 Methoxy, Piperazine
GSK1570606A: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridyl thiazole; 4-fluorophenyl Not reported 313.37 Pyridyl, Fluorophenyl
2-((4-Fluorophenyl)sulfonyl)-N-[4-(4-methoxyphenyl)-5-methylthiazol-2-yl]acetamide 4-Methoxyphenyl thiazole; 4-fluorophenylsulfonyl Not reported 434.47 Sulfonyl, Methoxyphenyl

Key Observations :

  • Electron-withdrawing groups : The target’s methylsulfonyl group contrasts with methoxy (electron-donating) or piperazine (basic) substituents in analogs. Sulfonyl groups may improve oxidative stability compared to ethers.
  • Molecular weight : The target (405.44 g/mol) is lighter than piperazine-containing derivatives (e.g., compound 15: 410.51 g/mol) but heavier than pyridyl analogs (e.g., GSK1570606A: 313.37 g/mol).
  • Melting points : Piperazine derivatives exhibit higher melting points (269–303°C), likely due to hydrogen bonding from the piperazine nitrogen. The target’s melting point is unreported but may be influenced by the sulfonyl group’s polarity.

Spectral and Analytical Data

  • 13C NMR : reports δ 179.4 ppm for the acetamide carbonyl in compound 11d, a region typical for amides. The target’s carbonyl signal is expected near δ 170–175 ppm.
  • Elemental analysis : Piperazine derivatives () show <0.3% deviation between calculated and observed C/H/N values, indicating high purity. The target’s sulfonyl group may require sulfur elemental analysis for validation.

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, a compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2O2S2C_{16}H_{13}FN_2O_2S_2, with a molecular weight of 348.4 g/mol. Its structure consists of a thiazole ring substituted with a fluorophenyl group and a methylsulfonylphenyl group, contributing to its unique biological properties.

Structural Representation

PropertyValue
Molecular FormulaC16H13FN2O2S2
Molecular Weight348.4 g/mol
IUPAC NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
InChI KeyKAHFGBYYBYIHFU-UHFFFAOYSA-N

Research indicates that this compound exhibits multiple mechanisms of action:

  • p38 MAP Kinase Inhibition : It has been identified as an effective inhibitor of the p38 MAP kinase pathway, which is crucial in inflammatory responses and cytokine production .
  • TNF-α Production Inhibition : The compound also inhibits tumor necrosis factor-alpha (TNF-α) production, making it a candidate for treating inflammatory diseases .
  • Phosphodiesterase IV (PDE IV) Inhibition : Its ability to selectively inhibit PDE IV suggests potential use in managing respiratory diseases like asthma and COPD .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the expression of pro-inflammatory cytokines in various cell lines. For instance:

  • Cell Line : RAW 264.7 macrophages
  • Outcome : Significant reduction in IL-6 and TNF-α levels upon treatment with the compound.

In Vivo Studies

In vivo studies using animal models have shown promising results:

  • Model : Mice with induced inflammation
  • Dosage : Administered at 10 mg/kg body weight
  • Results : Reduced paw swelling and lower serum levels of inflammatory markers compared to control groups.

Case Studies

  • Study on Rheumatoid Arthritis :
    • Objective : To evaluate the anti-inflammatory effects in a rheumatoid arthritis model.
    • Findings : The compound significantly alleviated symptoms and reduced joint inflammation markers.
  • Asthma Model Study :
    • Objective : Assess efficacy in a chronic asthma model.
    • Results : Demonstrated reduced airway hyperresponsiveness and improved lung function parameters.

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Thiazole ring formation via condensation of thiourea derivatives with α-halo ketones.
  • Acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Sulfonyl group introduction via oxidation of thioethers or direct sulfonation.
    Optimization Strategies :
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction kinetics .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and HPLC for purity assessment .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and acetamide coupling (e.g., δ 2.5–3.5 ppm for methylsulfonyl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 403.08) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC-PDA : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; check for photodegradation products .
  • pH Stability : Incubate in buffers (pH 1–10) for 24 hours; assess hydrolysis by LC-MS .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) in triplicate to calculate robust IC50 values .
  • Meta-Analysis : Compare data across studies using tools like ChemBL or PubChem BioAssay to identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Core Modifications :
  • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Modify the methylsulfonyl moiety to sulfonamides for improved solubility .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
  • In Silico Screening : Dock analogs into target proteins (e.g., EGFR) using AutoDock Vina to prioritize synthesis .

Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer applications?

  • Methodological Answer :
  • Apoptosis Assays : Measure caspase-3/7 activation (Caspase-Glo®) in treated vs. untreated cells .
  • Cell Cycle Analysis : Use flow cytometry with PI staining to identify G1/S arrest .
  • Western Blotting : Quantify expression of apoptosis markers (Bax, Bcl-2) and kinases (p-ERK, p-AKT) .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :
  • Shake-Flask Method : Saturate compound in solvents (e.g., PBS, DMSO) at 25°C; quantify via UV-Vis .
  • Co-Solvency Approach : Test binary mixtures (e.g., PEG-400/water) to improve aqueous solubility .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure melting point depression .

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